molecular formula C8H4BrFO2 B1444626 5-Bromo-7-fluoroisobenzofuran-1(3H)-one CAS No. 1255208-34-4

5-Bromo-7-fluoroisobenzofuran-1(3H)-one

Cat. No.: B1444626
CAS No.: 1255208-34-4
M. Wt: 231.02 g/mol
InChI Key: QYTXUNOXSJLDGB-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoroisobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofurans. This compound is characterized by the presence of bromine and fluorine atoms attached to the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

5-Bromo-7-fluoroisobenzofuran-1(3H)-one is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Employed in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety data sheet for 5-Bromo-7-fluoroisobenzofuran-1(3H)-one indicates that it is a substance that requires caution. The signal word for this compound is “Warning”. The hazard statements include H302, H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoroisobenzofuran-1(3H)-one typically involves the bromination and fluorination of isobenzofuran derivatives. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The reactions are usually carried out in solvents like dichloromethane or acetonitrile under controlled temperatures to ensure the selective introduction of bromine and fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoroisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride in non-polar solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states and reduced forms of the compound.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoroisobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Bromobenzofuran: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    7-Fluoroisobenzofuran: Lacks the bromine atom, affecting its chemical properties and reactivity.

    5-Bromo-7-chloroisobenzofuran-1(3H)-one: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

5-Bromo-7-fluoroisobenzofuran-1(3H)-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This dual substitution enhances its versatility in various chemical reactions and broadens its range of applications in scientific research.

Properties

IUPAC Name

5-bromo-7-fluoro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-5-1-4-3-12-8(11)7(4)6(10)2-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTXUNOXSJLDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of n-BuLi (36.7 mL, 91.6 mmol) was added dropwise to a solution of 2,4-dibromo-6-fluorobenzoic acid (13.0 g, 43.6 mmol, in 200 mL of THF) at −70° C. The resulting solution was stirred for 15 minutes before CH2O gas (generated by heating 5.1 g of Para formaldehyde to 200° C.) was bubbled into the mixture at −70° C. The suspension was stirred for 1 hour then warmed to room temperature and stirred for another 2 hours. HCl gas was bubbled into the suspension for 15 minutes to give a clear solution. The mixture was diluted with 1 L of EtOAc and washed subsequently with water, saturated Na2CO3 and brine, then dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography (PE:EtOAc=5:1) to give 5-bromo-7-fluoro-2-benzofuran-1(3H)-one as white solid.
Quantity
36.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
5.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a flask charged with (3-bromo-5-fluorophenyl)methanol (360 mg, 1.8 mmol) and a stir bar was added added thallium trifluoroacetate (1.0 g, 1.8 mmol) and TFA (3.0 mL) at 0° C. The mixture was allowed to stir for 16 hours. LC showed no SM left at that point. The volatiles were removed under reduced pressure, and the residue was dissolved in DCM and concentrated twice to affect azeotropic removal of all TFA. After pumping the residue under high vacuum for 20 minutes, palladium chloride (31 mg, 0.18 mmol), lithium chloride (150 mg, 3.5 mmol), magnesium oxide (140 mg, 3.5 mmol), and MeOH (15 mL) were added to the flask. The mixture was treated under an atmosphere of CO for 2 hours. To this mixtue was added DCM and EtOAc to precipitate all the inorganic solids. The crude solution was filtered through a Celite® pad, and the filtrate was collected, adsorbed onto silica gel, and purified by silica gel chromatography. Removal of solvents gave rise to 5-bromo-7-fluoro-2-benzofuran-1(3H)-one. LC-MS (IE, m/z): 231 [M+1]+;
Quantity
360 mg
Type
reactant
Reaction Step One
Name
thallium trifluoroacetate
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
140 mg
Type
reactant
Reaction Step Three
Name
palladium chloride
Quantity
31 mg
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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